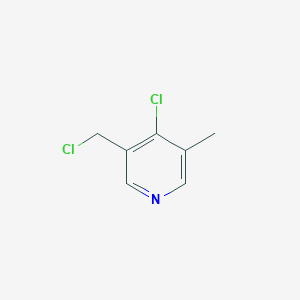
4-Chloro-3-(chloromethyl)-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(chloromethyl)-5-methylpyridine is an organic compound with the molecular formula C7H7Cl2N It is a chlorinated derivative of pyridine, which is a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(chloromethyl)-5-methylpyridine typically involves the chlorination of 3-(chloromethyl)-5-methylpyridine. One common method is the reaction of 3-(chloromethyl)-5-methylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-(chloromethyl)-5-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents like dimethylformamide.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include 4-amino-3-(chloromethyl)-5-methylpyridine and 4-thio-3-(chloromethyl)-5-methylpyridine.
Oxidation Reactions: The major product is 4-chloro-3-(chloromethyl)-5-carboxypyridine.
Reduction Reactions: Products include 4-chloro-3-(methyl)-5-methylpyridine.
Applications De Recherche Scientifique
4-Chloro-3-(chloromethyl)-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chlorinated pyridines on biological systems.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-(chloromethyl)-5-methylpyridine involves its interaction with specific molecular targets. The chlorine atoms and the pyridine ring can participate in various chemical interactions, including hydrogen bonding and halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems. The exact molecular pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-methylphenol: Another chlorinated aromatic compound with similar reactivity.
4-Chloro-3-(chloromethyl)phenol: Shares the chloromethyl group and similar substitution patterns.
4-Chloro-3-(methyl)pyridine: Lacks the chloromethyl group but has similar structural features.
Uniqueness
4-Chloro-3-(chloromethyl)-5-methylpyridine is unique due to the presence of both chlorine and chloromethyl groups on the pyridine ring. This combination of functional groups provides distinct reactivity patterns and makes the compound valuable for specific synthetic applications.
Propriétés
Formule moléculaire |
C7H7Cl2N |
|---|---|
Poids moléculaire |
176.04 g/mol |
Nom IUPAC |
4-chloro-3-(chloromethyl)-5-methylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5-3-10-4-6(2-8)7(5)9/h3-4H,2H2,1H3 |
Clé InChI |
WFWJWBAIGNCBRO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CC(=C1Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















